
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid
Overview
Description
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring, a cyclopropylmethoxy group, and a carboxylic acid functional group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the chloro-phenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chloro-substituted benzene derivative reacts with the pyrimidine ring.
Attachment of the cyclopropylmethoxy group: This can be accomplished through an etherification reaction using cyclopropylmethanol and an appropriate leaving group.
Introduction of the carboxylic acid group: This step may involve carboxylation reactions or the hydrolysis of ester intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The chloro-phenyl group can be reduced to form phenyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various functionalized pyrimidine derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-phenyl group and the pyrimidine ring are key structural features that enable binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-phenyl)-5-methoxy-pyrimidine-2-carboxylic acid
- 4-(4-Bromo-phenyl)-5-cyclopropylmethoxy-pyrimidine-2-carboxylic acid
- 4-(4-Chloro-phenyl)-5-cyclopropylmethoxy-pyrimidine-2-sulfonic acid
Uniqueness
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H13ClN2O3 |
---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C15H13ClN2O3/c16-11-5-3-10(4-6-11)13-12(21-8-9-1-2-9)7-17-14(18-13)15(19)20/h3-7,9H,1-2,8H2,(H,19,20) |
InChI Key |
ZCZQOUIFXFWFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CN=C(N=C2C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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